2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic Acid
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Overview
Description
2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid is a brominated aromatic compound with the molecular formula C₁₆H₁₁Br₄NO₃ It is characterized by the presence of four bromine atoms and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the carbamoyl group. One common method involves the bromination of a benzoic acid derivative using bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired positions. The resulting tetrabrominated intermediate is then reacted with 2-ethylphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove bromine atoms or modify the carbamoyl group.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can lead to debrominated or modified carbamoyl compounds.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s brominated structure makes it a candidate for studying halogenated organic compounds’ biological activity.
Industry: Used in the development of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid involves its interaction with molecular targets through its bromine atoms and carbamoyl group. These interactions can lead to modifications in the target molecules’ structure and function, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylbenzoic acid
- 2,3,4,5-Tetrabromo-6-methylbenzoic acid
- 2,3,4,5-Tetrabromo-6-[(2-methylphenyl)carbamoyl]benzoic acid
Uniqueness
2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid is unique due to the presence of the 2-ethylphenyl carbamoyl group, which imparts distinct chemical and physical properties compared to other tetrabrominated benzoic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br4NO3/c1-2-7-5-3-4-6-8(7)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBZRDNHVIKKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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